N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine is a complex organic compound with a molecular formula of C12H20N2O2. This compound is characterized by the presence of a morpholine ring, a pyridine ring, and a dimethylamine group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine typically involves the reaction of 2-chloromethylpyridine with morpholine in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the morpholine ring.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(morpholin-2-yl)methanamine
- N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethan-1-amine
Uniqueness
N,N-Dimethyl-1-{3-[(morpholin-2-yl)methoxy]pyridin-2-yl}methanamine is unique due to the presence of both a morpholine ring and a pyridine ring, which confer distinct chemical properties and reactivity. This makes it a valuable
Properties
CAS No. |
956150-92-8 |
---|---|
Molecular Formula |
C13H21N3O2 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N,N-dimethyl-1-[3-(morpholin-2-ylmethoxy)pyridin-2-yl]methanamine |
InChI |
InChI=1S/C13H21N3O2/c1-16(2)9-12-13(4-3-5-15-12)18-10-11-8-14-6-7-17-11/h3-5,11,14H,6-10H2,1-2H3 |
InChI Key |
FBSSSOUERJJSHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=C(C=CC=N1)OCC2CNCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.